molecular formula C21H18N4O2S B2680184 1,5-dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013782-96-1

1,5-dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2680184
CAS RN: 1013782-96-1
M. Wt: 390.46
InChI Key: TVGQTRNBJVZIGC-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, also known as DPTC, is a chemical compound that has been extensively studied for its potential use in scientific research. DPTC belongs to the class of thiazole-based compounds and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of related pyrazole derivatives, emphasizing the versatility of these compounds in organic chemistry. For instance, the study on the synthesis, crystal structure, and Hirshfeld surface analysis of a pyrazole carboxamide derivative highlights the detailed structural insight that can be achieved through crystallographic techniques, providing a foundation for understanding the physicochemical properties of such compounds (Prabhuswamy et al., 2016).

Heterocyclic Synthesis

The utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives showcases the potential for creating diverse heterocyclic compounds with varying biological and chemical properties. This approach underlines the significance of pyrazole derivatives in expanding the chemical space for potential therapeutic agents (Fadda et al., 2012).

Polarographic Behavior

Studies on the polarographic behavior of arylazo pyrazoles contribute to our understanding of the electrochemical properties of these compounds, which is crucial for their application in sensors or as electroactive materials in various technological applications (Ravindranath et al., 1983).

Antibacterial Agents

The design, synthesis, and QSAR studies of substituted pyrazol-5-ones as a novel class of promising antibacterial agents illustrate the potential therapeutic applications of pyrazole derivatives. This research highlights the ongoing effort to develop new antibiotics in response to the global challenge of antibiotic resistance (Palkar et al., 2017).

Chemosensors

Pyrazoline derivatives have been explored as fluorescent chemosensors for the detection of metal ions, demonstrating the functional versatility of pyrazole-based compounds in analytical chemistry and environmental monitoring. This application underscores the importance of such compounds in developing sensitive and selective detection methods for ions in various matrices (Khan, 2020).

properties

IUPAC Name

1,5-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14-12-18(24-25(14)2)20(26)23-21-22-19(13-28-21)15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGQTRNBJVZIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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